N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide

Catalog No.
S7869273
CAS No.
M.F
C15H21N3O2
M. Wt
275.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidin...

Product Name

N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide

IUPAC Name

N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

InChI

InChI=1S/C15H21N3O2/c1-11-6-7-12(10-13(11)14(19)17(2)3)16-15(20)18-8-4-5-9-18/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,20)

InChI Key

FCUGUFWUYQQBPM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C(=O)N(C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)C(=O)N(C)C
DMCM is a short-acting cyclopyrrolone derivative that was first introduced in the late 1980s by Rhone-Poulenc Rorer (now Sanofi-Aventis) as a novel hypnotic agent. Initially, DMCM was used exclusively for the treatment of insomnia, but soon became widely prescribed as a less addictive alternative to benzodiazepines. DMCM is the active ingredient in the popular sleep aid drug, Imovane.
DMCM is an odourless white to off-white crystalline powder with a melting point of 178.2°C-179.6°C. It is slightly soluble in water, methanol and ethanol and is insoluble in non-polar solvents like hexane. DMCM is a weak base with a pKa of 7.5. It has a molecular formula of C17H17N3O3 and a molecular weight of 313.3 g/mol.
The synthesis of DMCM typically involves the reaction of 4-methylphenylacetonitrile with dimethylamine in the presence of sodium metal or sodium hydride. The intermediate product is then reacted with 1-chloromethyl-4-methylpiperazine followed by the condensation with 2-chloroethylchloroformate to give DMCM. Purification is then carried out using chromatographic techniques.
Currently, there are several analytical methods available for the detection and quantification of DMCM. These include high-performance liquid chromatography, gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry, among others. These methods are used to determine DMCM in biological samples, pharmaceutical formulations, and environmental samples.
DMCM works by binding to the GABA-A receptor and enhancing its activity. This results in increased chloride ion influx into the neuron, which then causes hyperpolarization and inhibition of neuronal firing. DMCM is commonly used for the treatment of insomnia, but it has also been found to have anxiolytic, anticonvulsant, and muscle relaxant properties.
DMCM has been found to have low toxicity, with a high therapeutic index. The LD50 (lethal dose that kills 50% of experimental group) of DMCM is greater than 5000 mg/kg in lab animals. However, when taken in excess or in combination with other depressant medications, DMCM can be lethal. Furthermore, some individuals may experience adverse reactions such as dizziness, headache, dry mouth, and nausea.
DMCM has been used in a wide range of scientific experiments, particularly in the field of pharmacology. It has been used to study the interactions between GABA-A receptors and other molecules, as well as to investigate the pharmacokinetics and pharmacodynamics of other drugs. DMCM has also been used in behavioral studies to investigate anxiety, stress, and memory.
Research on DMCM has continued since its introduction in the 1980s, with new uses for it being discovered over time. In recent years, there has been growing interest in its potential applications in non-pharmaceutical fields, such as in nanotechnology and material science.
DMCM and its analogs have shown promising results in a variety of fields, including nanotechnology, polymer chemistry, and material science. For example, DMCM can be used as a building block for supramolecular assemblies, such as metallo-supramolecular polymers. It has also been used in the synthesis of functionalized graphene oxide sheets, which have potential applications in energy storage and environmental remediation.
Despite the many potential applications of DMCM in scientific research and industry, there are still several limitations that need to be addressed. For example, the synthesis of DMCM can be expensive, and there could be potential issues with the scale-up of production. Additionally, there is a need for further research on its long-term effects on human health and the environment. Future research on DMCM may include the development of novel synthetic approaches to its production, and exploration of its potential in the fields of biomedicine and nanotechnology.
1. Development of new analogs of DMCM with improved solubility and potency
2. Investigation of the use of DMCM in drug delivery systems
3. Study of the potential of DMCM in the treatment of neurodegenerative diseases
4. Investigation of the effects of DMCM on environmental pollutants
5. Exploration of the potential of DMCM in the field of energy storage
6. Investigation of the potential of DMCM in cancer therapy
7. Development of sustainable synthetic routes of DMCM
8. Determination of the long-term effects of DMCM on human health and the environment.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

275.16337692 g/mol

Monoisotopic Mass

275.16337692 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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